molecular formula C17H12O4 B13995270 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6629-16-9

2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione

Cat. No.: B13995270
CAS No.: 6629-16-9
M. Wt: 280.27 g/mol
InChI Key: VWQYYRWOWKXJRJ-UHFFFAOYSA-N
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Description

2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group and a hydroxyphenylmethyl group attached to the naphthalene-1,4-dione core. Naphthoquinones are known for their redox properties, making them valuable in biological and industrial applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve solvents like ethanol or methanol and catalysts to facilitate the reactions.

Major Products

Major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . The molecular targets include enzymes involved in redox reactions and cellular pathways related to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthoquinone derivatives such as lawsone (2-hydroxynaphthalene-1,4-dione), juglone (5-hydroxy-1,4-naphthoquinone), and plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) .

Uniqueness

What sets 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione apart is its unique combination of hydroxy and hydroxyphenylmethyl groups, which enhance its redox properties and biological activities. This makes it more versatile and effective in various applications compared to its analogs .

Properties

CAS No.

6629-16-9

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

2-[hydroxy-(2-hydroxyphenyl)methyl]naphthalene-1,4-dione

InChI

InChI=1S/C17H12O4/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17-18,21H

InChI Key

VWQYYRWOWKXJRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3O)O

Origin of Product

United States

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